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molecular formula C24H31Cl2N3O4 B8392873 1-(3-Diethylamino-2-hydroxypropylamine)-4-(3-chloro-2-hydroxypropylamine)anthraquinone

1-(3-Diethylamino-2-hydroxypropylamine)-4-(3-chloro-2-hydroxypropylamine)anthraquinone

Cat. No. B8392873
M. Wt: 496.4 g/mol
InChI Key: JXZILNDFAYXEFX-UHFFFAOYSA-N
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Patent
US05204370

Procedure details

Potassium hydroxide (0.3 g, 5.36 mmole) was added to a solution of 1-(3-diethylamino-2-hydroxypropylamino)-4-(3-chloro-2-hydroxypropylamino)-9, 10-anthracenedione hydrochloride salt (1 g, 1.78 mmole), the compound of Example 3, in methanol. The mixture was stirred at room temperature for 48 hours. Solvent was removed under reduced pressure and the residue was purified by flash column chromatography (silica gel, chloroform with a methanol gradient up to a ratio of 10:1) to give the title product 1-(3-diethylamino-2-hydroxypropylamino)-4-(2, 3-epoxypropylamino)-9, 10-anthracenedione which is compound 1b-1 of Table 1 (391 mg, 52%), mp 98° C.: NMR (CDCl3) δ 1.06 (t, J=7.1 Hz, 6H, CH3), 2.62 (m, 7H, CH2), 2.87 (m, 1H, CH2), 3.27 (m, 1H, CH2), 3.49 (m, 2H, CH2), 3.59 (m, 1H CH2), 3.77 (m, 1H, CH), 3.96 (m, 1H, CH), 7.35 (s, 2H, Ar (2, 3)), 7.71 (m, 2H, Ar (6, 7)), 8.35 (m, 2H, Ar (5, 8)), 10.80 (b, 1H, NH), 10.92 (b, 1H, NH); Anal. Calcd for C24H29N3O4 : C, 68.1; H, 6.90; N, 9.92. Found: C, 67.86; H, 6.96; N, 9.85.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].Cl.[CH2:4]([N:6]([CH2:34][CH3:35])[CH2:7][CH:8]([OH:33])[CH2:9][NH:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH:27][CH2:28][CH:29]([OH:32])[CH2:30]Cl)=[CH:13][CH:12]=1)[CH3:5]>CO>[CH2:4]([N:6]([CH2:34][CH3:35])[CH2:7][CH:8]([OH:33])[CH2:9][NH:10][C:11]1[C:24]2[C:23](=[O:25])[C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:16](=[O:26])[C:15]=2[C:14]([NH:27][CH2:28][CH:29]2[O:32][CH2:30]2)=[CH:13][CH:12]=1)[CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
Cl.C(C)N(CC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC(CCl)O)O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (silica gel, chloroform with a methanol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)N(CC(CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCC1CO1)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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